molecular formula C7H6F3NO2 B1409608 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol CAS No. 1227576-55-7

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409608
CAS No.: 1227576-55-7
M. Wt: 193.12 g/mol
InChI Key: CWQOHGDZADVISF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is a heterocyclic compound that features a pyridine ring substituted with a hydroxyl group, a trifluoromethyl group, and a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol can be achieved through several methods. One common approach involves the reaction of pyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction typically requires a base such as potassium carbonate and is conducted under reflux conditions.

Another method involves the use of trifluoromethylated pyridine derivatives as starting materials. For example, 2-chloro-5-(trifluoromethyl)pyridine can be hydrolyzed to yield 2-Hydroxy-5-(trifluoromethyl)pyridine, which can then be further functionalized to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-hydroxy-5-(trifluoromethyl)pyridine-4-aldehyde, while reduction can produce 2-hydroxy-5-(trifluoromethyl)pyridine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-4-methanol is unique due to the presence of both the hydroxyl and methanol groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c8-7(9,10)5-2-11-6(13)1-4(5)3-12/h1-2,12H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQOHGDZADVISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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